trans-3-Amino-cyclohexanol hydrochloride (CAS 124555-43-7) is a bifunctional, stereospecific cyclic amino alcohol supplied as a room-temperature stable hydrochloride salt [1]. Characterized by a rigid cyclohexane ring with a 1,3-trans substitution pattern, this compound serves as a critical chiral building block in advanced pharmaceutical synthesis. The hydrochloride salt form is specifically procured to overcome the inherent limitations of the free base, offering enhanced aqueous solubility and robust resistance to aerial oxidation during long-term storage . By providing a pre-defined, rigid 3D scaffold, it enables the precise spatial orientation of pharmacophores required for complex target binding, making it an indispensable precursor for kinase inhibitors and asymmetric ligands.
Substituting trans-3-aminocyclohexanol hydrochloride with generic alternatives introduces severe process inefficiencies and structural failures. Attempting to use a cheaper cis/trans racemic mixture requires extensive downstream resolution—such as enzymatic kinetic resolution or diastereomeric salt formation with chiral acids—which typically results in overall yields of the desired isomer falling below 15%, alongside significant solvent and time waste [1]. Substituting with the free base form compromises shelf-life due to rapid aerial oxidation and complicates aqueous-organic biphasic reactions due to lower water solubility. Furthermore, utilizing the more common 1,4-aminocyclohexanol alters the substituent vector from a 'meta-like' to a 'para-like' geometry, completely abolishing binding efficacy in scaffolds that specifically require the 1,3-trans spatial arrangement, such as Mixed Lineage Kinase 3 (MLK-3) inhibitors [2].
Procuring enantiopure or diastereopure trans-3-aminocyclohexanol directly bypasses the severe yield penalties associated with resolving cis/trans mixtures. Literature demonstrates that isolating a specific trans-isomer from a racemic mixture via enzymatic resolution or diastereomeric salt formation (e.g., using mandelic acid) is highly inefficient [1]. For example, multi-step resolution routes often yield the desired pure 3-aminocyclohexanol isomer at only 4.8% to 10% overall yield [1]. By procuring the pre-resolved trans-hydrochloride salt, process chemists eliminate these low-yielding, labor-intensive purification steps, ensuring 100% of the starting material is the desired stereoisomer.
| Evidence Dimension | Overall yield of desired trans-isomer |
| Target Compound Data | 100% (Direct procurement of pure trans-HCl salt) |
| Comparator Or Baseline | ~4.8% to 10% yield (Isolation from cis/trans racemic mixture via resolution) |
| Quantified Difference | >10-fold increase in usable stereoisomer yield per mass of starting material |
| Conditions | Preparative-scale synthesis and isolation (enzymatic kinetic resolution or mandelic acid salt formation) |
Bypassing complex chiral resolution steps drastically reduces API synthesis time and raw material waste, directly lowering the cost of goods in pharmaceutical manufacturing.
The physical form of the amino alcohol significantly impacts its viability for high-throughput and long-term synthesis campaigns. The free base of trans-3-aminocyclohexanol is susceptible to aerial oxidation and often requires strict inert atmosphere storage to prevent degradation [1]. In contrast, trans-3-aminocyclohexanol hydrochloride is a stable crystalline solid that resists oxidation at room temperature[1]. This salt form also provides significantly higher aqueous solubility, which is advantageous for biphasic reaction setups and straightforward product isolation via simple pH adjustment.
| Evidence Dimension | Oxidative stability and storage requirements |
| Target Compound Data | Stable against aerial oxidation; standard room temperature storage |
| Comparator Or Baseline | Free base trans-3-aminocyclohexanol (Prone to aerial oxidation; requires inert atmosphere) |
| Quantified Difference | 100% reduction in inert-gas storage requirements and prevention of baseline oxidative degradation |
| Conditions | Long-term laboratory storage and ambient handling |
Procuring the hydrochloride salt minimizes material degradation and eliminates the need for specialized storage, ensuring reproducible purity across multiple synthetic runs.
The specific 1,3-trans substitution pattern provides a distinct spatial vector that cannot be replicated by more common isomers. In the development of Mixed Lineage Kinase 3 (MLK-3) inhibitors—which are targeted for neuroinflammatory diseases and HIV-1 associated neurocognitive disorders—the trans-3-aminocyclohexanol moiety is explicitly required to achieve the correct binding conformation [1]. Substituting with trans-4-aminocyclohexanol changes the functional group trajectory from a 1,3-relationship to a linear 1,4-relationship, causing steric clashes and failing to engage the target kinase pocket [1].
| Evidence Dimension | Pharmacophore vector geometry and target fit |
| Target Compound Data | 1,3-trans geometry (successfully engages MLK-3 binding pocket) |
| Comparator Or Baseline | 1,4-trans geometry (fails to achieve required spatial orientation) |
| Quantified Difference | Binary shift from target engagement (1,3-trans) to complete structural incompatibility (1,4-trans) |
| Conditions | Structure-activity relationship (SAR) studies in MLK-3 inhibitor synthesis |
For drug discovery programs targeting specific kinase pockets, the exact 1,3-trans geometry is non-negotiable for achieving therapeutic efficacy.
Because of its precise 1,3-trans geometry, this compound is the mandatory building block for synthesizing imidazopyridine-based MLK-3 inhibitors [1]. These inhibitors are actively researched for treating neuroinflammatory conditions, multiple sclerosis, and HIV-1 associated neurocognitive disorders, where the specific spatial arrangement of the amino and hydroxyl groups is required for kinase pocket binding [1].
The rigid cyclohexane chair conformation and defined trans stereochemistry make this compound an excellent precursor for chiral ligands used in asymmetric catalysis. Procuring the pure hydrochloride salt ensures that the resulting catalysts maintain high enantiomeric excess (ee) without the risk of baseline contamination from cis-isomers or degradation products [2].
In automated medicinal chemistry workflows, precursor stability and solubility are paramount. The high aqueous solubility and oxidative resistance of the hydrochloride salt allow for reliable, reproducible N-acylation, reductive amination, and cross-coupling reactions across large compound libraries, avoiding the inconsistent yields often seen when using the unstable free base [2].